2-Iodo-6-methylbenzonitrile
Overview
Description
2-Iodo-6-methylbenzonitrile is a chemical compound with the molecular formula C8H6IN. It has a molecular weight of 243.04400 .
Synthesis Analysis
The synthesis of this compound involves the use of o-Tolunitrile . The literature references for the synthesis include works by Du, Bingnan; Jiang, Xiaoqing; Sun, Peipei in the Journal of Organic Chemistry, 2013 and Gore, P.H. et al. in the Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry (1972-1999), 1973 .Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom attached to the second carbon of a benzene ring, with a methyl group attached to the sixth carbon and a nitrile group attached to the first carbon .Physical and Chemical Properties Analysis
This compound has a density of 1.789g/cm3. It has a boiling point of 296.64ºC at 760 mmHg. The flash point is 133.204ºC .Scientific Research Applications
Thermochemical Properties
- Benchmark Thermochemistry: The study of gas-phase enthalpies of formation and vaporization enthalpies of methylbenzonitriles, including derivatives like 2-Iodo-6-methylbenzonitrile, provides insights into their thermochemical properties. These studies are essential for understanding the interaction between functional groups and estimating thermochemical properties for methyl and cyano substituted benzenes (Zaitseva et al., 2015).
Vibrational Spectroscopy
- Vibrational Spectrum Analysis: Investigations into the Raman and infrared spectra of methylbenzonitrile derivatives, including the vibrational modes and thermodynamic functions, contribute to our understanding of their molecular structure and behavior (Chatterjee et al., 1978).
Synthesis and Chemical Reactions
- Carbopalladation of Nitriles: this compound undergoes palladium-catalyzed annulation, providing a pathway to synthesize complex organic structures like diarylindenones and polycyclic aromatic ketones. This process highlights its role in organic synthesis and pharmaceutical applications (Pletnev et al., 2002).
Corrosion Inhibition
- Green Corrosion Inhibitor: Derivatives of 2-aminobenzene-1,3-dicarbonitrile, a related compound, have been explored as corrosion inhibitors for metals like mild steel, demonstrating their potential in industrial applications (Verma et al., 2015).
Quantum Mechanics and Kinetics
- Quantum-Mechanical and Kinetic Study: The study of reactions involving 2-amino-1-methylbenzimidazole, a structurally similar compound, in various phases, provides insights into the quantum mechanics and kinetics of these types of compounds (Melo et al., 2006).
Phototransposition Reactions
- Photochemical Studies: The phototransposition reactions of methylbenzonitrile derivatives, including isomerization processes, are essential for understanding their behavior under light and potential applications in photochemistry (MacLeod et al., 1998).
Molecular Geometry and Spectroscopy
- Geometrical Structure Analysis: Studies on the equilibrium geometric structure, vibrational spectra, andthermodynamic properties of molecules like 5-fluoro-2-methylbenzonitrile, which is structurally related to this compound, help in understanding their electronic transitions and molecular interactions (Ajaypraveenkumar et al., 2017).
Crystallography and Molecular Interactions
- Substitution Effects on Crystal Packings: Research on the influence of iodine on crystal packing of iodo-substituted benzonitriles, including studies on this compound, sheds light on how substitution affects molecular interactions and structural properties (Merz, 2006).
Synthetic Methodologies
- A New Synthesis Approach: Developing new methods for synthesizing derivatives of benzonitrile, like 4-hydroxy-3-iodo-5-nitrobenzonitrile, expands the range of potential applications and accessibility of these compounds (Hai-shuang, 2003).
Pharmaceutical Relevance
- Palladium-Catalyzed Tandem Processes: The ability of 2-aminobenzonitriles to undergo palladium-catalyzed tandem processes to form compounds like quinazolines demonstrates their significance in drug development and synthetic chemistry (Hu et al., 2018).
Properties
IUPAC Name |
2-iodo-6-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEINJSWHIYDUNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309875 | |
Record name | 2-Iodo-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-69-4 | |
Record name | 2-Iodo-6-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-6-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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